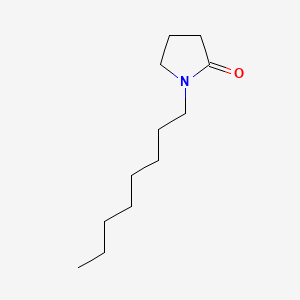
Tinofedrina
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tinofedrine is an alkylbenzene.
Scientific Research Applications
Tinnitus Research and Treatment Advances
Tinofedrina has been implicated in the interdisciplinary study and treatment of tinnitus. The European School for Interdisciplinary Tinnitus research (ESIT) emphasizes the need for a multidisciplinary approach, involving a unique consortium of clinical practitioners, academic researchers, patient organizations, and public health experts. Their focus includes advancing new treatment solutions and improving existing paradigms for conditions like tinnitus (Schlee et al., 2018).
Nanotechnology and Material Science
In the field of nanotechnology and material science, tin-based compounds like Tinofedrina have been used to fabricate novel nanostructures. For instance, a study describes the synthesis of Sn-Porphyrin-Intercalated Trititanate Nanofibers, highlighting their optoelectronic properties and photocatalytic activities (Jang et al., 2007).
Catalytic Applications
Tin compounds have been used as catalysts in various chemical reactions. For example, high-valent tin(IV) porphyrins have been applied as catalysts for selective methoxymethylation of alcohols and phenols, demonstrating significant efficiency and reusability (Moghadam et al., 2010).
Environmental and Energy Research
Research has also been conducted on tin-based compounds for environmental and energy applications. For instance, water-soluble tin(IV) porphyrins have been studied as bioinspired photosensitisers for light-driven proton-reduction, mimicking natural photosynthesis processes (Manke et al., 2014).
properties
CAS RN |
66788-41-8 |
|---|---|
Product Name |
Tinofedrina |
Molecular Formula |
C20H21NOS2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(1R,2S)-2-[3,3-di(thiophen-3-yl)prop-2-enylamino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H21NOS2/c1-15(20(22)16-5-3-2-4-6-16)21-10-7-19(17-8-11-23-13-17)18-9-12-24-14-18/h2-9,11-15,20-22H,10H2,1H3/t15-,20-/m0/s1 |
InChI Key |
JQSHEDRVRBSFCZ-YWZLYKJASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |
Other CAS RN |
66788-41-8 |
synonyms |
(1-(3,3-di(thien-3-ylallyl)amino)ethyl)benzyl alcohol D 8955 Novocebrin tinofedrin tinofedrine tinofedrine hydrochloride tinofedrine hydrochloride, (R-(R*,S*))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[(4-methylphenyl)sulfonylamino]methyl]-N-[2-[(phenylmethyl)-propan-2-ylamino]ethyl]benzamide](/img/structure/B1229327.png)

![5-hydroxy-7-methoxy-3-[5-(2-methyl-1,6-dioxaspiro[4.5]decan-7-yl)pentyl]-3H-2-benzofuran-1-one](/img/structure/B1229331.png)
![1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1229332.png)
![2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1229334.png)
![2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate](/img/structure/B1229336.png)
![1-(2-Fluorophenyl)-3-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]thiourea](/img/structure/B1229337.png)
![2-[4-(Dimethylamino)phenyl]azobenzoic acid [2-(1-azepanyl)-2-oxoethyl] ester](/img/structure/B1229338.png)
![2-[[4-(2-Thiophen-2-yl-4-quinazolinyl)-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1229341.png)



